molecular formula C22H34O4 B14763664 (Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid

(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid

Cat. No.: B14763664
M. Wt: 362.5 g/mol
InChI Key: OMNJRQNCWHCCBZ-HQEFAVSFSA-N
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Description

(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a combination of functional groups, including an acetyloxy group, a methylidene group, and a carboxylic acid group. The presence of these functional groups and chiral centers makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the Naphthalene Core: This step involves the construction of the hexahydro-1H-naphthalen-1-yl core through cyclization reactions.

    Introduction of Functional Groups: Functional groups such as the acetyloxy and methylidene groups are introduced through specific reactions like esterification and alkylation.

    Chiral Resolution: The compound’s chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylidene group, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, replacing it with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Hydroxide ions (OH-), amines (RNH2)

Major Products

    Oxidation: Formation of epoxides or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s chiral centers and functional groups are studied for their interactions with biological molecules. It can serve as a model compound for studying enzyme-substrate interactions and chiral recognition.

Medicine

The compound’s potential medicinal properties are explored for developing new drugs. Its structure allows for modifications that can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound’s chiral centers allow it to interact selectively with chiral receptors and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid
  • (Z)-5-[(1S,4aR,6S,8aR)-6-methoxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid

Uniqueness

The presence of the acetyloxy group in (Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid distinguishes it from similar compounds. This functional group can undergo specific reactions that are not possible with hydroxy or methoxy groups, making it unique in its reactivity and applications.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C22H34O4/c1-14(13-20(24)25)7-9-17-15(2)8-10-18-21(4,5)19(26-16(3)23)11-12-22(17,18)6/h13,17-19H,2,7-12H2,1,3-6H3,(H,24,25)/b14-13-/t17-,18-,19-,22+/m0/s1

InChI Key

OMNJRQNCWHCCBZ-HQEFAVSFSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@@H](C2(C)C)OC(=O)C)C

Canonical SMILES

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)OC(=O)C)C

Origin of Product

United States

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